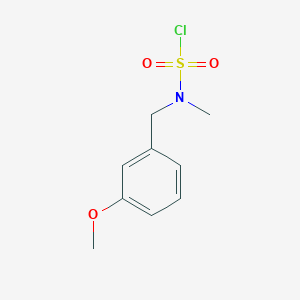

3-Methoxybenzyl(methyl)sulfamoyl chloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H12ClNO3S |

|---|---|

Molecular Weight |

249.72 g/mol |

IUPAC Name |

N-[(3-methoxyphenyl)methyl]-N-methylsulfamoyl chloride |

InChI |

InChI=1S/C9H12ClNO3S/c1-11(15(10,12)13)7-8-4-3-5-9(6-8)14-2/h3-6H,7H2,1-2H3 |

InChI Key |

MZVWZBHOBQDGNZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC(=CC=C1)OC)S(=O)(=O)Cl |

Origin of Product |

United States |

Synthetic Methodologies for 3 Methoxybenzyl Methyl Sulfamoyl Chloride

Precursor Synthesis and Optimization

The generation of the target compound necessitates the prior synthesis and optimization of its key building blocks, namely the substituted benzylamine (B48309) core and the reactive sulfamoyl group.

The foundational precursor for the final product is N-(3-methoxybenzyl)methanamine. Its synthesis often begins with 3-methoxybenzaldehyde (B106831) and involves the formation of the initial benzylamine, followed by N-alkylation.

A primary method for synthesizing amines from carbonyl compounds is reductive amination. wikipedia.orgresearchgate.net This process involves the reaction of an aldehyde or ketone with an amine in the presence of a reducing agent to form a more substituted amine. wikipedia.orgmasterorganicchemistry.com For the synthesis of 3-methoxybenzylamine, 3-methoxybenzaldehyde is reacted with ammonia, followed by reduction of the intermediate imine.

Various catalytic systems have been developed to facilitate this transformation, with a focus on improving yield and selectivity. researchgate.netdonnu.edu.uamdpi.com Common reducing agents include hydrogen gas with a metal catalyst or hydride reagents like sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN). wikipedia.orgmasterorganicchemistry.com Research into platinum group metal (PGM)-free catalysts has identified cobalt-based composites as effective alternatives. researchgate.netdonnu.edu.uamdpi.com These composites, often containing metallic cobalt nanoparticles and N-doped carbonaceous materials, have demonstrated high yields in the amination of substituted benzaldehydes. researchgate.netdonnu.edu.ua

| Carbonyl Compound | Amine Source | Catalyst/Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|---|---|

| p-Methoxybenzaldehyde | n-Butylamine | Co-containing composite / H₂ | 150 °C, 150 bar H₂ | N-(p-methoxybenzyl)-n-butylamine | Quantitative mdpi.com |

| p-Methoxybenzaldehyde | Benzylamine | Co-containing composite / H₂ | 100 °C, 100 bar H₂ | N-(p-methoxybenzyl)benzylamine | 72–96% mdpi.com |

| p-Methoxybenzaldehyde | Di-iso-propylamine | Co-containing composite / H₂ | 150 °C, 30 atm H₂ | N-(p-methoxybenzyl)-N-di-iso-propylamine | ~88% donnu.edu.ua |

| Aldehyde/Ketone | Primary/Secondary Amine | Sodium Cyanoborohydride (NaBH₃CN) | Weakly acidic (pH ~6) | Substituted Amine | General Method masterorganicchemistry.com |

Beyond direct reductive amination, functional group interconversions provide alternative pathways to the required N-methylated benzylamine precursor. One established method involves the reduction of an N-substituted amide. For instance, the synthesis of N-(3-methoxybenzyl)-N-methyl-3-methoxy-4,5-methylenedioxyphenethylamine has been achieved by the reduction of the corresponding N-formyl amide intermediate using lithium aluminum hydride (LiAlH₄). mdma.ch This approach can be adapted for the synthesis of N-(3-methoxybenzyl)methanamine by reducing N-methyl-3-methoxybenzamide.

Another key transformation is the N-methylation of the primary amine, 3-methoxybenzylamine. Tandem, three-component coupling reactions offer an efficient route. In this method, an aldehyde, an amine, and methanol (B129727) can be coupled in a one-pot reaction to yield N-methylated tertiary amines. rsc.org For the synthesis of the immediate precursor, N-(3-methoxybenzyl)methanamine, a reductive amination between 3-methoxybenzaldehyde and methylamine (B109427) would be a direct approach. orgsyn.org

Sulfamic acids and their derivatives are crucial for the formation of the sulfamoyl chloride moiety. patsnap.com The industrial production of the parent sulfamic acid involves treating urea (B33335) with oleum. georganics.sk For the synthesis of N-substituted sulfamic acid derivatives, several methods are employed.

A common laboratory and industrial approach is the reaction of a primary or secondary amine with a sulfonating agent. patsnap.com Widely used reagents include sulfur trioxide, chlorosulfonic acid, and sulfuryl chloride. patsnap.com The reaction of an amine with chlorosulfonic acid typically yields the corresponding sulfamic acid. pageplace.de These derivatives are noted for their stability and favorable pharmacokinetic profiles in medicinal chemistry applications. patsnap.com Recent advancements have also explored green chemistry approaches, such as solvent-free mechanochemical methods, to reduce the environmental impact of synthesis. patsnap.com

| Reagent | Substrate | Product Type | Key Features |

|---|---|---|---|

| Sulfur Trioxide (SO₃) | Primary Amines | Sulfamic Acids | A straightforward route, but requires careful condition control. patsnap.com |

| Chlorosulfonic Acid (ClSO₃H) | Primary/Secondary Amines | Sulfamic Acids | A widely used and versatile method for sulfonation. patsnap.compageplace.de |

| Urea + Oleum | - | Sulfamic Acid (H₂NSO₃H) | Standard industrial production method. georganics.sk |

| N-Chlorosuccinimide (NCS) / H₂O | Thiols | Sulfonyl Chlorides | In situ generation of sulfonyl chlorides from thiols. organic-chemistry.org |

Synthesis of Substituted Benzylamine Precursors, e.g., 3-Methoxybenzylamine

Direct Synthesis of 3-Methoxybenzyl(methyl)sulfamoyl Chloride

The final step in the synthetic sequence is the formation of the sulfamoyl chloride from its N-methylated benzylamine precursor.

The conversion of the secondary amine, N-(3-methoxybenzyl)methanamine, to this compound is achieved through sulfamoylation. Chlorosulfonic acid is a powerful and versatile reagent used for this purpose. pageplace.de The reaction of a secondary amine with chlorosulfonic acid leads to the formation of the corresponding N,N-disubstituted sulfamic acid. pageplace.de

To obtain the desired sulfamoyl chloride (R₂NSO₂Cl), the sulfamic acid intermediate must be converted, or the reaction conditions must be controlled to favor direct chloride formation. This often involves reacting the amine with an excess of a chlorinating agent like thionyl chloride or sulfuryl chloride. organic-chemistry.orggoogle.com When using chlorosulfonic acid, the reaction must be carefully managed to prevent the sole formation of the stable sulfamic acid. The process involves the nucleophilic attack of the secondary amine on the sulfur atom of chlorosulfonic acid, followed by the elimination of hydrochloric acid to yield the final sulfamoyl chloride product. This transformation is a key step in the synthesis of various therapeutic agents and other commercially significant chemicals. pageplace.de

Chlorosulfonic Acid Mediated Sulfamoylation

Yield Optimization Strategies

Maximizing the yield of this compound requires careful control over reaction parameters. A key strategy is the slow, dropwise addition of the chlorosulfonating agent to the solution of the amine and the acid scavenger at a low temperature (e.g., 0°C). This approach maintains control over the reaction's exothermicity and prevents localized high concentrations of the reagent, which could lead to side product formation.

Using a slight excess (typically 1.05 to 1.2 equivalents) of the amine or the chlorinating agent can help drive the reaction to completion, depending on the relative cost and ease of removal of the reagents. Ensuring the reaction is carried out under strictly anhydrous conditions is paramount, as any moisture will lead to the hydrolysis of the product. Post-reaction, a non-aqueous workup is necessary to isolate the sensitive sulfamoyl chloride.

Thionyl Chloride-Mediated Chlorination of Corresponding Sulfamic Acids

An alternative and often higher-yielding route to this compound involves two steps: first, the synthesis of the corresponding 3-Methoxybenzyl(methyl)sulfamic acid from the amine, followed by its chlorination.

The sulfamic acid is typically prepared by reacting N-(3-methoxybenzyl)-N-methylamine with a sulfur trioxide source, such as a pyridine-SO₃ complex. The resulting sulfamic acid is then converted to the sulfamoyl chloride using a chlorinating agent, most commonly thionyl chloride (SOCl₂). google.com This method is advantageous as sulfamic acids are often stable, crystalline solids that can be purified before the final chlorination step.

The conversion of sulfamic acids to sulfamoyl chlorides using thionyl chloride is often accelerated by a catalyst. google.com N,N-disubstituted amides like N,N-dimethylformamide (DMF) or tertiary amines such as pyridine (B92270) are effective catalysts. masterorganicchemistry.comresearchgate.net These catalysts react with thionyl chloride to form a highly reactive Vilsmeier-type intermediate, which then efficiently chlorinates the sulfamic acid. Catalytic amounts are typically sufficient, though in some procedures, an excess of thionyl chloride may also serve as the solvent. orgsyn.org

Stoichiometrically, at least one equivalent of thionyl chloride is required for the conversion. In practice, an excess (1.5 to 2.0 equivalents or more) is often used to ensure complete conversion and to compensate for any potential loss due to reaction with trace moisture or side reactions. orgsyn.org

Both thionyl chloride and the resulting sulfamoyl chloride are extremely sensitive to moisture. Thionyl chloride reacts violently with water to produce sulfur dioxide and HCl, while the sulfamoyl chloride product readily hydrolyzes back to the parent sulfamic acid. libretexts.orgnih.gov Therefore, it is imperative that the reaction is conducted under strictly anhydrous conditions.

All glassware must be thoroughly dried (e.g., flame-dried or oven-dried) and the reaction should be run under an inert atmosphere of nitrogen or argon. orgsyn.org Solvents must be rigorously dried using appropriate desiccants. The sulfamic acid starting material should also be free of water. Avoiding aqueous workup procedures for the final product is critical to prevent decomposition. acs.org

Exploration of Alternative Chlorinating Agents

While thionyl chloride is the most common reagent for converting sulfamic acids to their corresponding chlorides, other chlorinating agents can also be employed. These include phosphorus pentachloride (PCl₅), phosphorus oxychloride (POCl₃), and oxalyl chloride ((COCl)₂). google.commasterorganicchemistry.comlibretexts.org

These reagents operate via similar mechanisms, converting the hydroxyl group of the sulfamic acid into a better leaving group, which is then displaced by a chloride ion. The choice of reagent can depend on factors such as substrate compatibility, desired reaction temperature, and the nature of the byproducts. For instance, reacting with oxalyl chloride or thionyl chloride produces gaseous byproducts (CO, CO₂, HCl, SO₂), which can simplify purification by simply being vented from the reaction mixture. libretexts.org In contrast, reactions with PCl₅ or POCl₃ produce non-volatile phosphorus-based byproducts that must be separated during workup.

Table 2: Comparison of Chlorinating Agents for Sulfamic Acid Conversion

| Chlorinating Agent | Formula | Byproducts | Key Features |

| Thionyl Chloride | SOCl₂ | SO₂, HCl | Volatile byproducts, commonly used, can be catalyzed. google.com |

| Phosphorus Pentachloride | PCl₅ | POCl₃, HCl | Highly reactive, solid reagent, non-volatile byproduct. libretexts.org |

| Oxalyl Chloride | (COCl)₂ | CO, CO₂, HCl | Volatile byproducts, highly reactive, often used with a catalyst. researchgate.net |

| Phosphorus Oxychloride | POCl₃ | H₃PO₄ (after hydrolysis) | Liquid reagent, less reactive than PCl₅. google.com |

Purification and Isolation Techniques for Synthetic Intermediates

The primary synthetic intermediate requiring purification is the final product, this compound. Due to its high reactivity and sensitivity to moisture, purification methods must be carefully selected.

Typically, after the reaction is complete, excess thionyl chloride and the solvent are removed under reduced pressure (vacuum distillation). orgsyn.org This is often sufficient to obtain a product of adequate purity for subsequent steps. If further purification is needed, high-vacuum distillation may be possible, provided the compound is thermally stable.

Crystallization from a non-protic, anhydrous solvent is another potential method. However, finding a suitable solvent system can be challenging. Column chromatography on silica (B1680970) gel is generally avoided for highly reactive sulfamoyl chlorides, as the silica surface contains water and hydroxyl groups that can cause rapid decomposition of the product. nih.gov Any purification strategy must prioritize the exclusion of water to maintain the integrity of the sulfamoyl chloride. For precursor materials, such as the N-(3-methoxybenzyl)-N-methylamine, standard techniques like distillation or chromatography are applicable.

Reaction Mechanisms and Reactivity Profiles of 3 Methoxybenzyl Methyl Sulfamoyl Chloride

Electrophilic Nature of the Sulfonyl Chloride Moiety

The sulfonyl chloride moiety is characterized by its strong electrophilicity, which is the foundation of its reactivity. The electron-withdrawing nature of the two oxygen atoms and the chlorine atom polarizes the sulfur-chlorine bond, making the sulfur atom highly susceptible to attack by nucleophiles. fiveable.me The chlorine atom, being a good leaving group, is readily displaced in substitution reactions. fiveable.me This inherent reactivity allows sulfonyl chlorides to serve as key intermediates in organic synthesis for introducing the sulfonyl group into various molecules. fiveable.me

Theoretical studies, including Density Functional Theory (DFT) calculations on related arenesulfonyl chlorides, support a mechanism for nucleophilic substitution that proceeds via a single transition state, analogous to an Sₙ2 mechanism. nih.gov The reaction rates can be influenced by substituents on the aromatic ring; studies on arenesulfonyl chlorides show that electron-withdrawing groups enhance reactivity, while electron-donating groups may reduce it. nih.gov

Nucleophilic Substitution Reactions at the Sulfur Atom

The electrophilic sulfur center of 3-Methoxybenzyl(methyl)sulfamoyl chloride readily undergoes reactions with a wide array of nucleophiles. These reactions typically proceed through a nucleophilic substitution pathway where the nucleophile attacks the sulfur atom, leading to the displacement of the chloride ion. wikipedia.org

The reaction between a sulfonyl chloride and a primary or secondary amine is a fundamental and widely used method for the synthesis of sulfonamides. libretexts.orgrsc.org In this reaction, the lone pair of electrons on the amine's nitrogen atom acts as the nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. rsc.orgchemguide.co.uk This is followed by the elimination of a hydrogen chloride (HCl) molecule, which is typically neutralized by a base present in the reaction mixture, such as pyridine (B92270) or triethylamine (B128534), or by using an excess of the amine reactant. libretexts.orgresearchgate.net

The general mechanism involves the formation of a tetrahedral intermediate, which then collapses to form the stable sulfonamide and releases a chloride ion. rsc.org This process is a versatile method for creating the crucial S-N bond found in many pharmaceutical compounds. rsc.orgprinceton.edu

Table 1: Synthesis of Sulfonamides from this compound

| Nucleophile (Amine) | Product | General Conditions |

| Primary Amine (R-NH₂) | N-alkyl-3-methoxy-N-methylbenzenesulfonamide | Aprotic solvent, presence of a base (e.g., pyridine, triethylamine) |

| Secondary Amine (R₂NH) | N,N-dialkyl-3-methoxy-N-methylbenzenesulfonamide | Aprotic solvent, presence of a base (e.g., pyridine, triethylamine) |

Analogous to the reaction with amines, this compound can react with alcohols to form sulfonate esters. wikipedia.org In this process, the alcohol's oxygen atom serves as the nucleophile. The reaction mechanism is a direct nucleophilic attack on the sulfur atom, displacing the chloride leaving group. youtube.comyoutube.com

This reaction is often carried out in the presence of a non-nucleophilic base like pyridine, which serves both to catalyze the reaction and to neutralize the HCl byproduct. youtube.comyoutube.com A key feature of this transformation is that the C-O bond of the alcohol remains intact, meaning the reaction proceeds with retention of configuration at the alcohol's carbon center. libretexts.org This makes the conversion of alcohols to sulfonate esters a valuable strategy for controlling stereochemistry in subsequent reactions, as the sulfonate group is an excellent leaving group. youtube.comlibretexts.org

Table 2: Synthesis of Sulfonate Esters from this compound

| Nucleophile (Alcohol) | Product | General Conditions |

| Alcohol (R-OH) | Alkyl 3-methoxybenzyl(methyl)sulfamate | Aprotic solvent, presence of a base (e.g., pyridine) |

While intermolecular reactions are predominant, the potential for intramolecular cyclization exists if a suitable nucleophile is present within the molecule's structure. For this compound itself, intramolecular cyclization is not a commonly reported pathway under standard conditions. However, related N-benzyl phosphonamidic chlorides have been shown to undergo elimination-addition mechanisms, suggesting that under specific basic conditions, deprotonation at the benzylic carbon could potentially initiate further reactions. rsc.org Such pathways are highly dependent on the specific substrate and reaction conditions and are not considered a primary reactivity profile for this compound without specific activating features.

Oxidative Transformation Pathways of the Sulfamoyl Group

The sulfamoyl group is generally robust and resides in a high oxidation state, making it resistant to further oxidation under typical conditions. However, synthetic routes to sulfonamides can involve oxidative processes. For instance, electrochemical methods have been developed for the oxidative coupling of thiols and amines to form sulfonamides. acs.org These processes involve the oxidation of intermediate species like sulfenamides and sulfinamides to arrive at the final sulfonamide product. acs.org Another approach involves the generation of sulfamoyl radicals from SO₂ surrogates, which can then be used to construct sulfonamides. chemrxiv.org These methods focus on the formation of the sulfamoyl moiety rather than the oxidation of a pre-existing one.

Reductive Transformation Pathways of the Sulfamoyl Group

The sulfamoyl group can undergo reductive transformations, most notably the cleavage of the nitrogen-sulfur (N-S) bond. This reaction is synthetically valuable as it allows sulfonamides to be used as protecting groups for amines. acs.org The reductive cleavage of secondary sulfonamides can generate sulfinates and free amines. acs.org This transformation enables the conversion of the typically stable sulfonamide group into a versatile synthetic handle for further functionalization. acs.org Various reducing agents and conditions can be employed to achieve this cleavage. Additionally, methods exist for the reductive coupling of nitroarenes and aryl sulfinates to assemble sulfonamides, proceeding through the reduction of a nitroso intermediate. nih.gov

Influence of Aromatic Substituents on Reactivity

The reactivity of this compound in nucleophilic substitution reactions is significantly modulated by the electronic and steric properties of its constituent aromatic groups. The methoxy (B1213986) group on the benzyl (B1604629) ring and the benzyl moiety itself exert distinct and crucial influences on the electrophilicity of the sulfur atom and its accessibility to nucleophiles.

Electron-Donating Effects of the Methoxy Group

The position of a substituent on a benzene (B151609) ring dictates its electronic influence. A methoxy group (-OCH₃) typically exhibits a dual electronic effect: a resonance effect (+R) that donates electron density and an inductive effect (-I) that withdraws electron density due to the high electronegativity of the oxygen atom.

In the case of this compound, the methoxy group is at the meta position relative to the benzylic carbon attached to the sulfamoyl nitrogen. At the meta position, the electron-donating resonance effect does not extend to the reaction center. Consequently, the electron-withdrawing inductive effect becomes the dominant electronic influence. wikipedia.orgstackexchange.com This net withdrawal of electron density from the aromatic ring is transmitted to the sulfamoyl group, increasing the partial positive charge (electrophilicity) on the sulfur atom.

An enhanced electrophilicity at the sulfur center makes it more susceptible to attack by nucleophiles. Kinetic studies on the hydrolysis and chloride exchange reactions of substituted benzenesulfonyl chlorides consistently show that electron-withdrawing groups accelerate the rate of nucleophilic substitution, as indicated by a positive Hammett reaction constant (ρ value). mdpi.comnih.govrsc.org For instance, the chloride exchange rate for benzenesulfonyl chlorides bearing electron-withdrawing substituents is significantly faster than for those with electron-donating substituents. nih.gov Therefore, the meta-methoxy group in this compound is predicted to increase its reactivity towards nucleophiles compared to an unsubstituted analogue.

| Substituent (X) in X-C₆H₄SO₂Cl | Position | Hammett Constant (σ) | Relative Rate Constant (krel) |

|---|---|---|---|

| p-OCH₃ | para | -0.27 | 0.45 |

| p-CH₃ | para | -0.17 | 0.66 |

| H | - | 0.00 | 1.00 |

| m-OCH₃ | meta | +0.12 | 1.82 |

| m-NO₂ | meta | +0.71 | 10.5 |

| p-NO₂ | para | +0.78 | 18.6 |

This interactive table is based on established Hammett correlations for the hydrolysis of aromatic sulfonyl chlorides, illustrating the accelerating effect of electron-withdrawing groups. rsc.org

Steric Hindrance Considerations of the Benzyl Moiety

Nucleophilic substitution at a tetracoordinate sulfur center, as in a sulfamoyl chloride, generally proceeds via a bimolecular nucleophilic substitution (Sɴ2)-like mechanism. mdpi.comnih.govresearchgate.net This mechanism involves the approach of a nucleophile to the electrophilic sulfur atom, leading to a trigonal bipyramidal transition state. The rate of such reactions is highly sensitive to steric congestion around the reaction center.

In this compound, the nitrogen atom is substituted with both a methyl group and a significantly larger benzyl group. The benzyl moiety, with its phenyl ring and methylene (B1212753) group, presents a substantial steric barrier to the incoming nucleophile. This steric hindrance, or "steric shielding," makes it more difficult for the nucleophile to approach the sulfur atom at the required trajectory for reaction to occur. mdpi.com

The result is a decrease in the reaction rate. The principle of steric hindrance dictates that as the size of the substituents on the nitrogen atom of a sulfamoyl chloride increases, the rate of nucleophilic attack decreases. Therefore, the presence of the bulky benzyl group is expected to render this compound less reactive than analogous sulfamoyl chlorides with smaller N-substituents, such as N,N-dimethylsulfamoyl chloride. This effect is a direct consequence of the increased activation energy required to overcome the steric repulsion in the transition state.

| Substituent (R) | Relative Steric Bulk | Predicted Relative Rate (krel) |

|---|---|---|

| Methyl | Low | 1.00 |

| Ethyl | Moderate | 0.78 |

| Isopropyl | High | 0.35 |

| Benzyl | Very High | 0.20 |

This interactive table provides a qualitative illustration of the expected decrease in reaction rate due to increasing steric hindrance from the N-alkyl/benzyl group in Sɴ2-type reactions.

Derivatization and Functionalization Strategies Utilizing 3 Methoxybenzyl Methyl Sulfamoyl Chloride

Synthesis of N-Substituted Sulfamides and Sulfonamides

The most prominent application of 3-Methoxybenzyl(methyl)sulfamoyl chloride is in the synthesis of N-substituted sulfamides and sulfonamides through reactions with nitrogen-based nucleophiles.

Amination Reactions with Primary and Secondary Amines

This compound readily reacts with primary and secondary amines to form the corresponding sulfamides. This reaction, a nucleophilic acyl substitution at the sulfur atom, typically proceeds in the presence of a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the hydrochloric acid byproduct.

The chemoselectivity of the reaction can be influenced by the nature of the amine. Secondary amines are generally more nucleophilic than primary amines, which can lead to a higher rate of sulfonylation. However, steric hindrance around the nitrogen atom in bulky secondary amines can temper this reactivity. Reaction conditions, including solvent polarity and temperature, can be optimized to control the reaction rate and minimize side products. For instance, using a more polar solvent like acetonitrile (B52724) can help to solvate charged intermediates and, in some cases, increase chemoselectivity, while lower temperatures can reduce the formation of undesired side products. cbijournal.com

Table 1: Representative Amination Reactions

This table illustrates the general reaction scheme. Yields are hypothetical and depend on specific substrates and optimized conditions.

| Amine Substrate | Base | Solvent | Product |

| Aniline | Triethylamine | Dichloromethane | N-(3-Methoxybenzyl)-N-methyl-N'-phenylsulfamide |

| Piperidine | Pyridine | Tetrahydrofuran | 1-{[N-(3-Methoxybenzyl)-N-methyl]sulfamoyl}piperidine |

| Diethylamine | Triethylamine | Acetonitrile | N,N-Diethyl-N'-(3-methoxybenzyl)-N'-methylsulfamide |

| Benzylamine (B48309) | Triethylamine | Dichloromethane | N'-Benzyl-N-(3-methoxybenzyl)-N-methylsulfamide |

Solid-Phase Synthesis Applications

The principles of solid-phase synthesis, which are instrumental in constructing large molecules like peptides and oligonucleotides, can be applied to the synthesis of sulfamide (B24259) libraries. nih.gov In this approach, an amine-functionalized solid support (resin) can be reacted with an excess of this compound. The excess reagent and byproducts are then simply washed away, streamlining the purification process. nih.gov

Alternatively, a substrate molecule containing a hydroxyl or amino group can be anchored to a resin via a suitable linker. This immobilized substrate can then be reacted with this compound in solution. This strategy is particularly useful for multi-step syntheses where purification after each step would be cumbersome. The final sulfamide-containing product is cleaved from the resin in the last step. This methodology facilitates the rapid and efficient generation of a library of diverse sulfamide analogs for applications such as drug screening. organic-chemistry.org

Preparation of Sulfonate Esters and Their Synthetic Utility

In a reaction analogous to amination, this compound can react with alcohols and phenols to yield sulfamate (B1201201) esters, which are analogs of sulfonate esters. This reaction is typically carried out in the presence of a base to deprotonate the alcohol, forming a more nucleophilic alkoxide.

The resulting sulfamate esters are stable compounds but can also serve as useful synthetic intermediates. researchgate.net The sulfamate moiety can act as a protecting group for alcohols or as a precursor for other functional groups. The stability and electronic properties of the resulting ester are influenced by the nature of the parent alcohol.

Table 2: Synthesis of Sulfamate Esters

This table illustrates the general reaction scheme. Yields are hypothetical and depend on specific substrates and optimized conditions.

| Alcohol/Phenol Substrate | Base | Product |

| Ethanol | Sodium Hydride | Ethyl N-(3-methoxybenzyl)-N-methylsulfamate |

| Phenol | Triethylamine | Phenyl N-(3-methoxybenzyl)-N-methylsulfamate |

| Cyclohexanol | Sodium Hydride | Cyclohexyl N-(3-methoxybenzyl)-N-methylsulfamate |

| Benzyl (B1604629) Alcohol | Triethylamine | Benzyl N-(3-methoxybenzyl)-N-methylsulfamate |

Incorporation into Heterocyclic Systems

This compound serves as a valuable building block for the synthesis of sulfur-containing heterocyclic compounds. These structures are of significant interest in medicinal chemistry due to their presence in numerous bioactive molecules. For instance, intramolecular cyclization of a substrate containing both a sulfamoyl group and a suitably positioned nucleophile can lead to the formation of cyclic sulfamides, such as 1,2,5-thiadiazolidine-1,1-dioxides. scbt.com

The strategy often involves a two-step process:

Sulfamoylation: A bifunctional molecule, containing for example both an amine and a hydroxyl group, is first reacted with this compound to install the sulfamoyl group.

Cyclization: An intramolecular reaction, often promoted by a base or catalyst, is then initiated. For example, the nitrogen of the newly formed sulfamide could displace a leaving group elsewhere in the molecule to form a heterocyclic ring.

This approach allows for the controlled construction of complex heterocyclic systems where the N-(3-methoxybenzyl)-N-methylsulfamoyl moiety becomes an integral part of the ring structure or a key substituent influencing its properties. nih.gov

Computational and Theoretical Investigations of 3 Methoxybenzyl Methyl Sulfamoyl Chloride

Reactivity Descriptors from Computational Chemistry

Computational chemistry offers powerful tools to predict and understand the reactivity of molecules. By calculating various electronic properties, known as reactivity descriptors, it is possible to identify the most probable sites for chemical reactions. For 3-Methoxybenzyl(methyl)sulfamoyl chloride, these methods provide a detailed map of its chemical behavior, highlighting regions susceptible to electrophilic and nucleophilic attack.

Fukui Function Analysis for Electrophilic and Nucleophilic Sites

Fukui function analysis is a method rooted in Density Functional Theory (DFT) that helps identify the most reactive sites within a molecule. researchgate.net It quantifies the change in electron density at a specific point in the molecule when the total number of electrons is altered. researchgate.net This allows for the prediction of where a molecule will most likely accept or donate electrons.

The key indices derived from this analysis are:

f+ : Indicates the propensity of a site to undergo a nucleophilic attack (reactivity towards an electron donor).

f- : Indicates the propensity of a site to undergo an electrophilic attack (reactivity towards an electron acceptor).

f0 : Represents the reactivity towards a radical attack.

A dual descriptor, often denoted as Δf(r), is calculated as the difference between f+ and f-. A positive value of Δf(r) indicates a site is favorable for nucleophilic attack, while a negative value suggests it is favorable for electrophilic attack.

For this compound, a hypothetical Fukui function analysis would likely reveal the sulfur atom of the sulfamoyl chloride group as a primary electrophilic site, exhibiting a high f+ value. This is due to the strong electron-withdrawing effects of the two oxygen atoms and the chlorine atom attached to it. Conversely, the oxygen atoms and the nitrogen atom would be expected to show higher f- values, marking them as potential sites for electrophilic attack.

Hypothetical Fukui Function Analysis Data for Key Atoms

| Atom | f+ (Nucleophilic Attack) | f- (Electrophilic Attack) | Δf(r) (Dual Descriptor) | Predicted Reactivity |

| S | 0.285 | 0.045 | 0.240 | Highly Electrophilic |

| Cl | 0.150 | 0.060 | 0.090 | Electrophilic |

| O (sulfonyl) | 0.055 | 0.180 | -0.125 | Nucleophilic |

| O (methoxy) | 0.040 | 0.155 | -0.115 | Nucleophilic |

| N | 0.070 | 0.130 | -0.060 | Nucleophilic |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the distribution of charge within a molecule and predicting its reactivity. researchgate.netdergipark.org.tr It maps the electrostatic potential onto the molecule's electron density surface, providing a color-coded guide to its electrophilic and nucleophilic regions. uni-muenchen.de

The color scheme typically used is:

Red : Indicates regions of most negative electrostatic potential, which are electron-rich and represent favorable sites for electrophilic attack.

Blue : Indicates regions of most positive electrostatic potential, which are electron-poor and represent favorable sites for nucleophilic attack. researchgate.net

Green : Represents areas of neutral or near-zero potential.

Conformational Analysis and Intermolecular Interactions

The three-dimensional structure and the subtle noncovalent forces within a molecule dictate its physical properties and biological interactions. Computational methods allow for a detailed exploration of a molecule's conformational landscape and the nature of its intramolecular interactions.

Potential Energy Surface Scans for Conformational Flexibility

A Potential Energy Surface (PES) scan is a computational technique used to explore the conformational flexibility of a molecule by systematically changing specific geometric parameters, typically dihedral angles, and calculating the corresponding energy. researchgate.net This process helps identify the most stable conformations (energy minima) and the energy barriers (transition states) that separate them. researchgate.net

For this compound, key dihedral angles for a PES scan would include the rotation around the C-N bond (connecting the benzyl (B1604629) group to the nitrogen) and the S-N bond. By scanning these angles, one could map out the energetic landscape of the molecule. The results would likely show that specific staggered conformations are energetically favored over eclipsed ones to minimize steric hindrance. The analysis would reveal the lowest energy conformer, which represents the most probable shape of the molecule, and the energy required for it to transition into other conformations.

Hypothetical Energy Profile from a PES Scan (Rotation around S-N bond)

| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |

| 0 | 5.5 | Eclipsed (Transition State) |

| 60 | 0.0 | Staggered (Global Minimum) |

| 120 | 5.2 | Eclipsed (Transition State) |

| 180 | 1.5 | Staggered (Local Minimum) |

| 240 | 5.2 | Eclipsed (Transition State) |

| 300 | 0.0 | Staggered (Global Minimum) |

Quantum Theory of Atoms in Molecules (QTAIM) for Noncovalent Interactions

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms, chemical bonds, and intermolecular interactions. wikipedia.orgamercrystalassn.org This analysis is particularly useful for identifying and characterizing weak noncovalent interactions, such as hydrogen bonds and van der Waals forces, which play a crucial role in molecular conformation and crystal packing. researchgate.net

The analysis focuses on Bond Critical Points (BCPs), which are points of minimum electron density between two interacting atomic nuclei. wiley-vch.de The properties at these BCPs, such as the electron density (ρ) and its Laplacian (∇²ρ), reveal the nature of the interaction:

Covalent Bonds : Characterized by high ρ values and a negative Laplacian (∇²ρ < 0), indicating a concentration of electron density.

Noncovalent Interactions (Closed-Shell) : Characterized by low ρ values and a positive Laplacian (∇²ρ > 0), indicating a depletion of electron density, typical of hydrogen bonds, ionic bonds, and van der Waals interactions. muni.cz

A QTAIM analysis of this compound could reveal several intramolecular noncovalent interactions that stabilize its preferred conformation. For instance, a weak hydrogen bond might exist between one of the hydrogens on the benzyl ring and a sulfonyl oxygen atom. The QTAIM parameters would quantify the strength and nature of such an interaction.

Hypothetical QTAIM Data for an Intramolecular Interaction (C-H···O)

| Interaction | ρ (au) | ∇²ρ (au) | Nature of Interaction |

| C-H···O | 0.015 | +0.045 | Weak Hydrogen Bond |

| S=O | 0.310 | -0.950 | Polar Covalent Bond |

| S-N | 0.180 | -0.420 | Polar Covalent Bond |

Applications As a Synthetic Intermediate in Advanced Organic Synthesis

Role in the Construction of Diverse Organic Frameworks

The primary role of 3-Methoxybenzyl(methyl)sulfamoyl chloride in the construction of organic frameworks stems from the high reactivity of the sulfamoyl chloride group. This functional group is an excellent electrophile, readily undergoing nucleophilic substitution with a wide array of nucleophiles, including amines, alcohols, and carbanions. This reactivity allows for the facile introduction of the N-(3-methoxybenzyl)-N-methylsulfamoyl moiety into various molecular scaffolds.

The reaction with primary and secondary amines, for instance, leads to the formation of N,N'-disubstituted sulfonamides. These sulfonamide linkages are prevalent in many biologically active compounds and serve as stable isosteres for amide bonds. The 3-methoxybenzyl group, in this context, can influence the pharmacological profile of the resulting molecule through steric and electronic effects.

Furthermore, reaction with carbon nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of carbon-sulfur bonds, providing access to sulfones and other sulfur-containing organic frameworks. The methoxy (B1213986) substituent on the benzyl (B1604629) group can modulate the reactivity of these organometallic reagents and potentially influence the regioselectivity of subsequent reactions.

Table 1: Exemplary Reactions in the Construction of Organic Frameworks

| Nucleophile | Resulting Framework | Potential Significance |

| Primary/Secondary Amines | N,N'-Disubstituted Sulfonamides | Bioisosteres of amides, potential pharmacophores |

| Alcohols/Phenols | Sulfamate (B1201201) Esters | Intermediates for further functionalization |

| Organometallic Reagents | Sulfones | Important structural motifs in medicinal chemistry |

Stereoselective Transformations Involving this compound

While direct involvement of this compound in inducing stereoselectivity is not prominently reported, its derivatives can be employed in stereoselective transformations. The N-(3-methoxybenzyl) group can act as a chiral auxiliary or a directing group in asymmetric synthesis.

For instance, a chiral amine can be reacted with this compound to form a chiral sulfonamide. The resulting compound can then be used to direct subsequent stereoselective reactions, such as alkylations or aldol (B89426) additions, on an adjacent prochiral center. The 3-methoxybenzyl group's steric bulk and potential for non-covalent interactions can enhance the degree of stereocontrol. After the desired transformation, the N-(3-methoxybenzyl)sulfamoyl group can be cleaved or modified, liberating the chiral product.

Integration into Multi-Step Total Syntheses of Complex Molecules

The utility of this compound as a building block makes it a candidate for integration into the total synthesis of complex natural products and other target molecules. Its ability to introduce a sulfonamide linkage, a common feature in many bioactive compounds, is particularly noteworthy.

In a hypothetical multi-step synthesis, the compound could be used to couple two complex fragments, with the resulting sulfonamide bridge providing both structural integrity and potentially desirable electronic properties. The 3-methoxybenzyl group can also serve as a protecting group for the secondary amine. The methoxy group offers a potential site for selective chemical modification, such as demethylation to a phenol, which can then be used for further synthetic elaborations. The relative stability of the benzyl group allows for a range of reaction conditions to be employed in subsequent steps before its potential removal.

Development of Novel Reagents and Catalysts from Derivatives

Derivatives of this compound hold promise for the development of novel reagents and catalysts. For example, conversion of the sulfamoyl chloride to a sulfamoyl azide (B81097) would yield a reagent for the transfer of the N-(3-methoxybenzyl)-N-methylsulfamoyl group to various substrates.

Furthermore, the synthesis of transition metal complexes bearing ligands derived from this compound could lead to new catalysts. The sulfonamide nitrogen, in conjunction with other coordinating atoms that could be introduced onto the benzyl ring, could form pincer-type ligands. The electronic properties of the 3-methoxybenzyl group could tune the reactivity and selectivity of the metal center in catalytic processes such as cross-coupling reactions or hydrogenations. The development of such tailored catalysts is a burgeoning area of research, and derivatives of this compound could provide a valuable entry point into this field.

Q & A

Q. What are the common synthetic routes for 3-methoxybenzyl(methyl)sulfamoyl chloride, and what methodological considerations are critical?

Synthesis typically involves reacting a substituted benzylamine with sulfamoyl chloride derivatives under controlled conditions. For example:

- Step 1 : React a benzyl-protected intermediate (e.g., THIQ13) with benzoyl chlorides to form N-benzoylated precursors .

- Step 2 : Treat intermediates with sulfamoyl chloride in dimethylacetamide (DMA) to introduce the sulfamate group .

- Alternative method : Use photoredox catalysis to generate sulfonyl radicals from sulfamoyl chlorides, enabling reactions with enol silyl ethers .

Key considerations : Moisture sensitivity of sulfamoyl chlorides necessitates anhydrous solvents (e.g., DMA, dichloromethane) and inert atmospheres .

Q. How can researchers purify and characterize this compound effectively?

- Purification : Recrystallization (using chloroform or dichloromethane) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

- Characterization :

Advanced Research Questions

Q. How can reactivity challenges with sulfamoyl chlorides as nucleophiles be addressed?

Sulfamoyl chlorides often exhibit poor nucleophilicity due to steric hindrance and electron-withdrawing effects. Solutions include:

- Photoredox catalysis : Generates sulfonyl radicals, enabling coupling with electron-rich partners like enol silyl ethers .

- Microwave-assisted synthesis : Accelerates reaction kinetics, improving yields (e.g., 89% vs. 50% in traditional methods) .

- Solvent optimization : Polar aprotic solvents (e.g., DMA) stabilize intermediates and enhance reaction efficiency .

Q. What role does this compound play in anti-cancer drug discovery, and how can its bioactivity be optimized?

- Application : Derivatives of sulfamoyl chlorides are evaluated as anti-tubulin agents (e.g., DU-145 prostate cancer cell inhibition) .

- SAR strategies :

- Substitution at the benzyl group : Electron-donating groups (e.g., methoxy) improve metabolic stability.

- Sulfamoyl modifications : Adjust steric bulk to modulate tubulin-binding affinity .

Experimental validation : Use cell proliferation assays (MTS/PMS) and tubulin polymerization inhibition studies .

Q. How should researchers resolve discrepancies in reaction yields during scale-up?

- Case study : A 50% yield in traditional reflux vs. 82% under microwave conditions highlights kinetic limitations .

- Troubleshooting steps :

- Temperature control : Avoid decomposition by maintaining ≤80°C during sulfamoyl chloride addition .

- Catalyst screening : Test Pd/C or photoredox catalysts for radical-mediated pathways .

- In-line analytics : Use FTIR to monitor intermediate formation in real time .

Q. What are the stability challenges of sulfamoyl chlorides, and how can they be mitigated?

- Degradation pathways : Hydrolysis in humid conditions generates sulfonic acids.

- Mitigation :

- Store under argon at –20°C.

- Use molecular sieves in reaction mixtures .

- Pre-dry solvents (e.g., DMA over CaH₂) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.